molecular formula C13H23N3O2 B14212675 Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- CAS No. 824938-94-5

Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-

Cat. No.: B14212675
CAS No.: 824938-94-5
M. Wt: 253.34 g/mol
InChI Key: AFBKPWQWPLKLRJ-CHWSQXEVSA-N
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Description

Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is a complex organic compound characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a piperazine ring containing a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions including acylation, cyclization, and formylation to introduce the piperazine and formyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution on the piperazine ring.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the formyl group.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring may also interact with biological membranes or other macromolecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

    Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is unique due to the presence of the formyl group on the piperazine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

824938-94-5

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

N-[(1R,2R)-2-(4-formylpiperazin-1-yl)cyclohexyl]acetamide

InChI

InChI=1S/C13H23N3O2/c1-11(18)14-12-4-2-3-5-13(12)16-8-6-15(10-17)7-9-16/h10,12-13H,2-9H2,1H3,(H,14,18)/t12-,13-/m1/s1

InChI Key

AFBKPWQWPLKLRJ-CHWSQXEVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1N2CCN(CC2)C=O

Canonical SMILES

CC(=O)NC1CCCCC1N2CCN(CC2)C=O

Origin of Product

United States

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